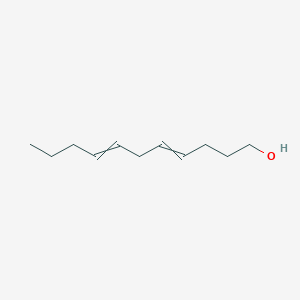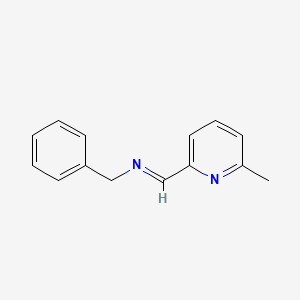
(E)-N-Benzyl-1-(6-methylpyridin-2-yl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-Benzyl-1-(6-methylpyridin-2-yl)methanimine is an organic compound belonging to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound is particularly interesting due to its structural features, which include a benzyl group and a methylpyridinyl group, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Benzyl-1-(6-methylpyridin-2-yl)methanimine typically involves the condensation reaction between benzylamine and 6-methylpyridine-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium or other transition metals can enhance the reaction rate and selectivity. The reaction conditions are optimized to maximize yield while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-Benzyl-1-(6-methylpyridin-2-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The benzyl or pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and metal oxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds can be employed.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(E)-N-Benzyl-1-(6-methylpyridin-2-yl)methanimine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-N-Benzyl-1-(6-methylpyridin-2-yl)methanimine involves its interaction with various molecular targets. The imine group can form reversible covalent bonds with nucleophiles, making it a useful intermediate in enzyme-catalyzed reactions. The benzyl and pyridinyl groups can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
(E)-N-Benzyl-1-(pyridin-2-yl)methanimine: Lacks the methyl group on the pyridine ring.
(E)-N-Benzyl-1-(4-methylpyridin-2-yl)methanimine: Methyl group is positioned differently on the pyridine ring.
Uniqueness
(E)-N-Benzyl-1-(6-methylpyridin-2-yl)methanimine is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its electronic properties and reactivity. This structural feature can lead to different binding affinities and reaction pathways compared to its analogs.
Propiedades
Número CAS |
105945-19-5 |
|---|---|
Fórmula molecular |
C14H14N2 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
N-benzyl-1-(6-methylpyridin-2-yl)methanimine |
InChI |
InChI=1S/C14H14N2/c1-12-6-5-9-14(16-12)11-15-10-13-7-3-2-4-8-13/h2-9,11H,10H2,1H3 |
Clave InChI |
ZJFUTKHKDHVQDE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)C=NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


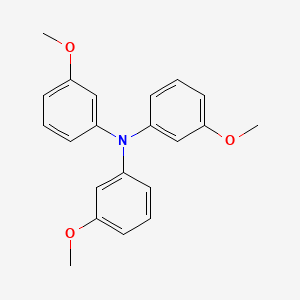

![1-Methoxy-4-({4-[(undec-10-en-1-yl)oxy]phenyl}methoxy)benzene](/img/structure/B14321732.png)
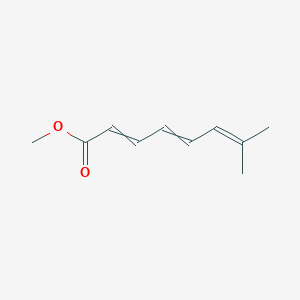
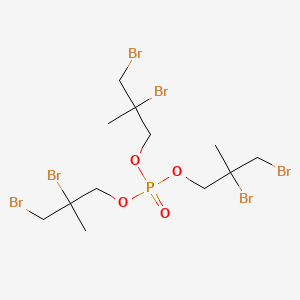
![8-Benzyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14321764.png)
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine]](/img/structure/B14321770.png)
![2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14321785.png)
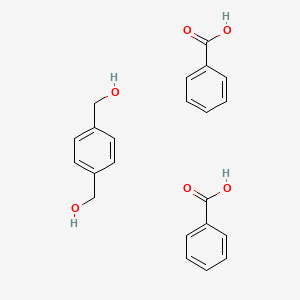
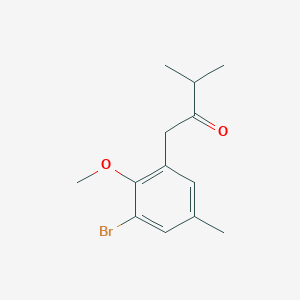
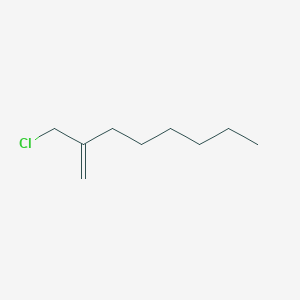
![1-[(1-Phenylsilolan-1-yl)methyl]piperidine](/img/structure/B14321807.png)

